Benzenesulfonic acid; 4-hexoxyaniline

Description

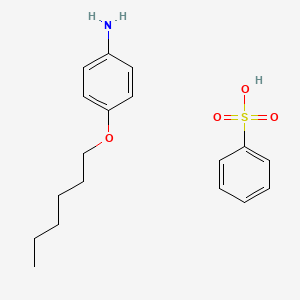

Benzenesulfonic acid is a strong aromatic sulfonic acid (chemical formula: C₆H₅SO₃H) characterized by a sulfonic acid group (-SO₃H) attached to a benzene ring. It exhibits high acidity (pKa ≈ -2.8) and is widely used in catalysis, detergents, and organic synthesis due to its water solubility and robust reactivity . The compound "Benzenesulfonic acid; 4-hexoxyaniline" likely refers to a derivative or salt formed between benzenesulfonic acid and 4-hexoxyaniline (C₆H₅NH₂-O-C₆H₁₃), where a hexyloxy group is para-substituted on an aniline moiety.

Properties

CAS No. |

6331-56-2 |

|---|---|

Molecular Formula |

C18H25NO4S |

Molecular Weight |

351.5 g/mol |

IUPAC Name |

benzenesulfonic acid;4-hexoxyaniline |

InChI |

InChI=1S/C12H19NO.C6H6O3S/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12;7-10(8,9)6-4-2-1-3-5-6/h6-9H,2-5,10,13H2,1H3;1-5H,(H,7,8,9) |

InChI Key |

JWJTZWHIMTXQHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)N.C1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum) . The reaction involves the electrophilic aromatic substitution of benzene with sulfur trioxide, forming benzenesulfonic acid. The reaction can be reversed by heating benzenesulfonic acid in diluted aqueous sulfuric acid .

4-hexoxyaniline can be synthesized by reacting aniline with hexyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction yields 4-hexoxyaniline through nucleophilic substitution.

Industrial Production Methods

. This method ensures high yields and purity of the product. The production of 4-hexoxyaniline on an industrial scale typically involves the same nucleophilic substitution reaction but optimized for large-scale operations.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid undergoes various chemical reactions typical of aromatic sulfonic acids, including:

Oxidation: Benzenesulfonic acid can be oxidized to form sulfonyl chlorides using reagents like phosphorus pentachloride.

Reduction: Reduction of benzenesulfonic acid can yield benzene and sulfur dioxide.

Substitution: Benzenesulfonic acid can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

4-hexoxyaniline can participate in reactions typical of aniline derivatives, including:

Acylation: Reaction with acyl chlorides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Formation of diazonium salts, which can be further used in coupling reactions.

Common Reagents and Conditions

Oxidation: Phosphorus pentachloride, sulfur trioxide.

Reduction: Hydrogen gas with a metal catalyst.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

Sulfonyl chlorides: From oxidation of benzenesulfonic acid.

Amides: From acylation of 4-hexoxyaniline.

Diazonium salts: From diazotization of 4-hexoxyaniline.

Scientific Research Applications

Benzenesulfonic acid and its derivatives have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid derivatives often involves their strong acidity and ability to form stable sulfonate salts. These properties make them effective in catalyzing reactions and interacting with biological molecules. For example, benzenesulfonic acid derivatives can inhibit enzymes by binding to their active sites and altering their conformation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Benzenesulfonic Acid (C₆H₅SO₃H) :

- 4-Aminobenzenesulfonic Acid (Sulfanilic Acid, C₆H₄(NH₂)SO₃H): Substituents: -NH₂ (electron-donating) and -SO₃H (electron-withdrawing) in para positions. Properties: Molecular weight 173.19 g/mol, forms zwitterionic structure, CAS 121-57-3 . Applications: Dye synthesis, pharmaceutical intermediates .

4-Hydroxybenzenesulfonic Acid (C₆H₄(OH)SO₃H) :

4-Methoxyaniline-3-sulfonic Acid :

Hypothetical 4-Hexoxyaniline Benzenesulfonate :

- Substituents: -O-C₆H₁₃ (hydrophobic hexyloxy) on aniline; -SO₃⁻ (from benzenesulfonic acid).

- Inferred Properties: Reduced water solubility compared to benzenesulfonic acid, increased lipophilicity due to hexyloxy group. Likely melting point <100°C (similar to alkylated derivatives).

Physicochemical Properties Comparison

*Inferred properties based on structural analogs.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing benzenesulfonic acid derivatives, and how can they be adapted for 4-hexoxyaniline?

- Methodological Answer :

-

Sulfonation : React benzene with concentrated sulfuric acid (H₂SO₄) at 150–200°C to form benzenesulfonic acid. For derivatives like 4-hexoxyaniline, introduce functional groups post-sulfonation. For example, alkylation of 4-aminobenzenesulfonic acid (sulfanilic acid, CAS 121-57-3 ) with hexyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields 4-hexoxyaniline derivatives.

-

Oxidation/Reduction : Use oxidizing agents (e.g., KMnO₄) to introduce hydroxyl or nitro groups, or reducing agents (e.g., LiAlH₄) to convert cyano groups to amines .

-

Key Conditions : Monitor temperature (45–50°C for intermediates ), solvent polarity (prefer ethanol/water for solubility ), and stoichiometry to avoid side reactions.

- Data Table : Common Reagents and Conditions

| Reaction Type | Reagents | Temperature | Yield Optimization Tips |

|---|---|---|---|

| Sulfonation | H₂SO₄ | 150–200°C | Use excess H₂SO₄ to drive reaction |

| Alkylation | Hexyl bromide, K₂CO₃ | 80°C (DMF) | Purify via recrystallization in ethanol |

Q. How can researchers characterize the purity and structural integrity of benzenesulfonic acid derivatives?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm for benzenesulfonic acid ).

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>97% ).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]⁺ for C₁₄H₁₅NO₆S: calc. 325.34 g/mol ).

- Reference Standards : Compare with NIST data (e.g., InChIKey: HVBSAKJJOYLTQU-UHFFFAOYSA-N for sulfanilic acid ).

Q. What are the solubility properties of benzenesulfonic acid derivatives, and how do they influence experimental design?

- Methodological Answer :

- Polar Solvents : High solubility in water and ethanol due to sulfonic acid groups . Use aqueous buffers for kinetic studies.

- Nonpolar Solvents : Insoluble in benzene or ether; use DMF or DMSO for hydrophobic reactions .

- Implications : Design reactions in mixed solvents (e.g., ethanol/water) to balance solubility and reactivity.

Advanced Research Questions

Q. How can contradictory data on the reactivity of benzenesulfonic acid derivatives in sulfonation reactions be resolved?

- Methodological Answer :

- Variable Control : Re-evaluate reaction conditions (e.g., catalyst purity, moisture levels). For example, benzenesulfonic acid monohydrate (CAS 26158-00-9) may require anhydrous conditions to avoid hydrolysis .

- Mechanistic Studies : Use isotopic labeling (e.g., ³⁴S) to track sulfonation pathways .

- Collaborative Validation : Cross-reference data with NIST or ECHA databases to confirm structural assignments .

Q. What methodologies optimize the yield of 4-hexoxyaniline derivatives in multi-step syntheses?

- Methodological Answer :

-

DoE (Design of Experiments) : Vary parameters like temperature (40–100°C), catalyst loading (e.g., 1–5 mol% Pd for coupling reactions), and reaction time .

-

Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for electrophilic substitutions .

-

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC for intermediates .

- Data Table : Yield Optimization Case Study

| Step | Parameter Tested | Optimal Value | Yield Improvement |

|---|---|---|---|

| Alkylation | Solvent (DMF vs. THF) | DMF | +25% |

| Reduction | LiAlH₄ vs. NaBH₄ | LiAlH₄ | +15% |

Q. How can computational modeling predict the behavior of benzenesulfonic acid derivatives in novel reactions?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., sulfonation energy barriers) using Gaussian or ORCA software .

- Molecular Docking : Predict interactions with biological targets (e.g., enzyme inhibition by 4-hexoxyaniline derivatives ).

- Validation : Compare computed NMR/IR spectra with experimental data to refine models .

Safety and Environmental Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.